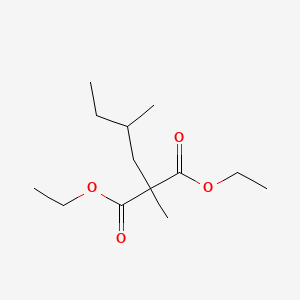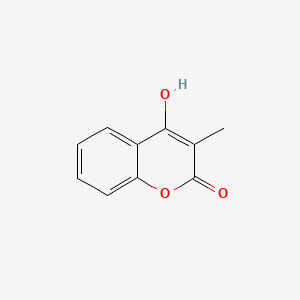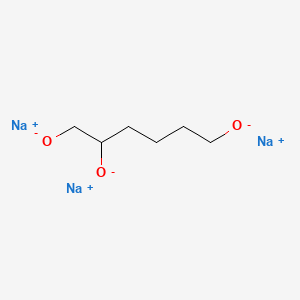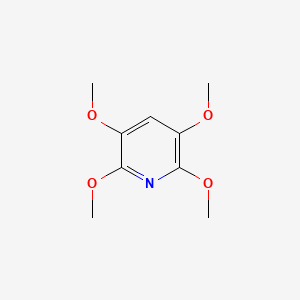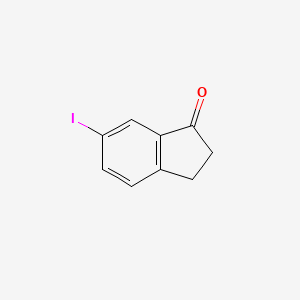
6-Iodo-1-indanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-1-indanone is an organic compound with the molecular formula C9H7IO. It is characterized by the presence of an iodine atom attached to the indanone structure. This compound appears as a colorless crystal or white crystalline powder and is known for its special fragrance. It is soluble in most organic solvents, such as ethanol and carbon disulfide, and has a melting point of approximately 164°C .
Aplicaciones Científicas De Investigación
6-Iodo-1-indanone has a wide range of scientific research applications, including:
Biology: It is used in the study of biological processes and the development of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds and the investigation of potential therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
1-indanone derivatives, which include 6-iodo-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis . They have shown a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Mode of Action
It’s known that 1-indanones, including 6-iodo-1-indanone, have versatile reactivity, which makes them useful in various organic transformations . They can undergo numerous reactions, including the Nazarov reaction, which involves α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
Biochemical Pathways
1-indanones and their derivatives have been found to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s known that the compound has a molecular weight of 25806 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , which suggests that certain environmental conditions are necessary for maintaining its stability.
Análisis Bioquímico
Cellular Effects
Studies on related compounds, such as 1-Indanone, have shown that they can have significant effects on cellular processes . For instance, 1-Indanone has been shown to retard cyst development in a mouse model of autosomal dominant polycystic kidney disease by stabilizing tubulin and down-regulating anterograde transport of cilia
Molecular Mechanism
Studies on related compounds suggest that indanones can interact with various biomolecules and influence gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1-indanone typically involves the reaction of benzothiophene with an iodine compound. The specific synthesis process can be adjusted and optimized according to actual needs . One common method includes the intramolecular Friedel-Crafts cyclization reaction of 3-arylpropionic acids or chlorides . This method can be performed using various non-conventional techniques such as microwaves, high-intensity ultrasound, and a Q-tube™ reactor .
Industrial Production Methods: Industrial production of 6-Iodo-1-indanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodo-1-indanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of an atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of 6-Iodo-1-indanone.
Comparación Con Compuestos Similares
Indane-1,3-dione: This compound is structurally similar to 6-Iodo-1-indanone and is used in various applications, including biosensing, bioactivity, and bioimaging.
Uniqueness: 6-Iodo-1-indanone is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where iodine’s reactivity is advantageous.
Propiedades
IUPAC Name |
6-iodo-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMZMDUWHIFAHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661190 |
Source


|
| Record name | 6-Iodo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14548-40-4 |
Source


|
| Record name | 6-Iodo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
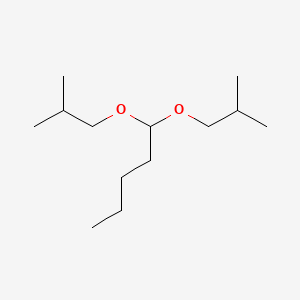
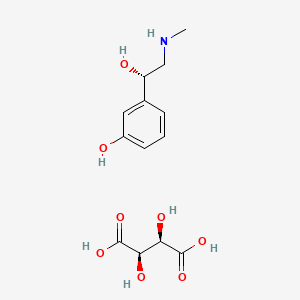
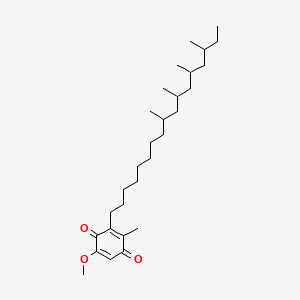
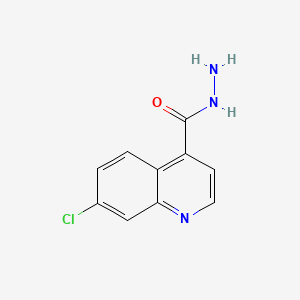


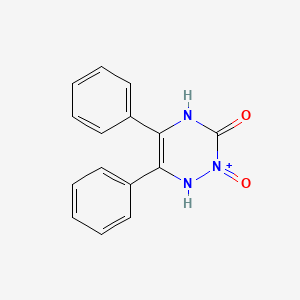
![4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione](/img/structure/B576533.png)

